![molecular formula C19H18N2O5 B4186212 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate](/img/structure/B4186212.png)
4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate
Overview
Description
4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyrrolidinylphenylacetamides, which have been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species and to activate various signaling pathways that promote cell survival and neuroprotection. 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate has also been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors, which are involved in neurological disorders.
Biochemical and Physiological Effects:
4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke. It has also been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of many neurological disorders. In addition, 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate has been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate is its versatility, as it can be used in a wide range of experimental settings. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the safety and toxicity of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate before it can be used in clinical settings.
Future Directions
There are many potential future directions for research on 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additional studies are needed to fully understand the mechanism of action of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate and to determine the optimal dosage and administration route. In addition, further research is needed to fully understand the safety and toxicity of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate, particularly in long-term studies. Finally, the potential use of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate as an anti-cancer agent warrants further investigation, particularly in preclinical studies.
Scientific Research Applications
4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and stroke. In addition, 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate has been shown to have anti-cancer activity, making it a potential treatment option for various types of cancer.
properties
IUPAC Name |
[4-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-12(22)26-16-9-5-14(6-10-16)21-18(23)11-17(19(21)24)20-13-3-7-15(25-2)8-4-13/h3-10,17,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRBASKGHURCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



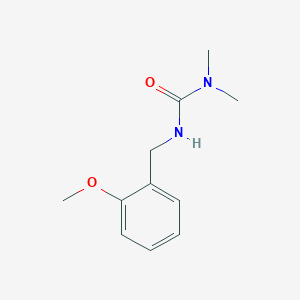
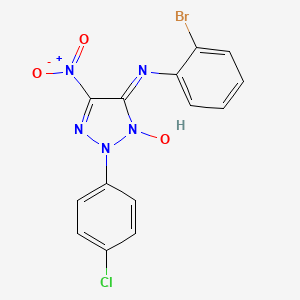
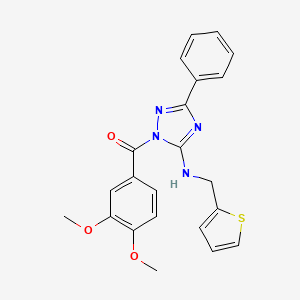
![N-ethyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4186140.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B4186141.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4186160.png)
![5-(2-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4186174.png)
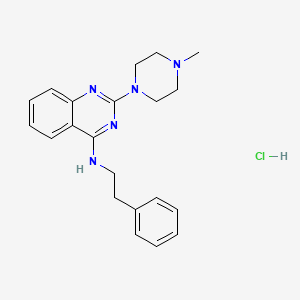
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4186188.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4186189.png)
![3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4186193.png)
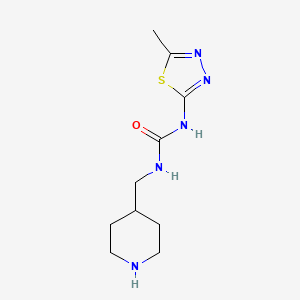
![4-({4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4186205.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide hydrochloride](/img/structure/B4186220.png)